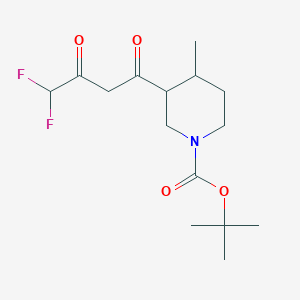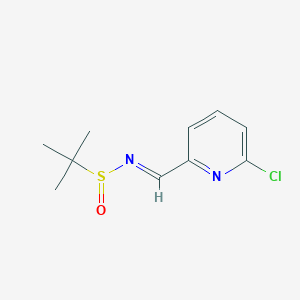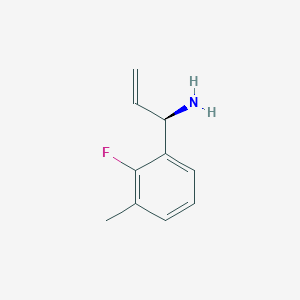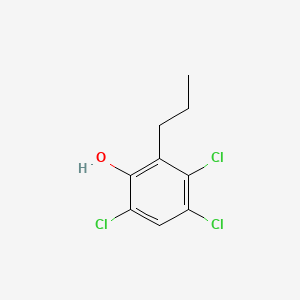![molecular formula C13H10Cl2O B13057150 3',5-Dichloro-4-methyl-[1,1'-biphenyl]-2-OL](/img/structure/B13057150.png)
3',5-Dichloro-4-methyl-[1,1'-biphenyl]-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’,5-Dichloro-4-methyl-[1,1’-biphenyl]-2-OL is a chemical compound belonging to the biphenyl family. Biphenyl compounds are characterized by two benzene rings connected by a single bond. The presence of chlorine and methyl groups on the biphenyl structure imparts unique chemical properties to this compound, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5-Dichloro-4-methyl-[1,1’-biphenyl]-2-OL typically involves the following steps:
Halogenation: Introduction of chlorine atoms to the biphenyl structure.
Methylation: Addition of a methyl group to the biphenyl ring.
Hydroxylation: Introduction of a hydroxyl group to the biphenyl structure.
Common reagents used in these reactions include chlorine gas for halogenation, methyl iodide for methylation, and sodium hydroxide for hydroxylation. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and purity.
Industrial Production Methods
Industrial production of 3’,5-Dichloro-4-methyl-[1,1’-biphenyl]-2-OL involves large-scale chemical reactors where the above-mentioned reactions are optimized for efficiency. Catalysts such as palladium or platinum may be used to enhance reaction rates and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
3’,5-Dichloro-4-methyl-[1,1’-biphenyl]-2-OL undergoes various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the carbonyl group back to a hydroxyl group.
Substitution: Replacement of chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products
The major products formed from these reactions include various substituted biphenyl derivatives, which can be further utilized in different chemical processes.
Aplicaciones Científicas De Investigación
3’,5-Dichloro-4-methyl-[1,1’-biphenyl]-2-OL has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3’,5-Dichloro-4-methyl-[1,1’-biphenyl]-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and methyl groups on the biphenyl structure influence its binding affinity and specificity. The hydroxyl group can form hydrogen bonds with target molecules, enhancing its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 3,3’-Dichloro-4,4’-dimethyl-[1,1’-biphenyl]-2-OL
- 3,5-Dichloro-4-methyl-[1,1’-biphenyl]-2-carboxylic acid
- 3,5-Dichloro-4-methyl-[1,1’-biphenyl]-2-amine
Uniqueness
3’,5-Dichloro-4-methyl-[1,1’-biphenyl]-2-OL is unique due to the specific positioning of its chlorine and methyl groups, which impart distinct chemical and biological properties. Its hydroxyl group also plays a crucial role in its reactivity and interactions with other molecules.
This detailed article provides a comprehensive overview of 3’,5-Dichloro-4-methyl-[1,1’-biphenyl]-2-OL, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C13H10Cl2O |
|---|---|
Peso molecular |
253.12 g/mol |
Nombre IUPAC |
4-chloro-2-(3-chlorophenyl)-5-methylphenol |
InChI |
InChI=1S/C13H10Cl2O/c1-8-5-13(16)11(7-12(8)15)9-3-2-4-10(14)6-9/h2-7,16H,1H3 |
Clave InChI |
VVCBAAWXRKKRIF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1Cl)C2=CC(=CC=C2)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


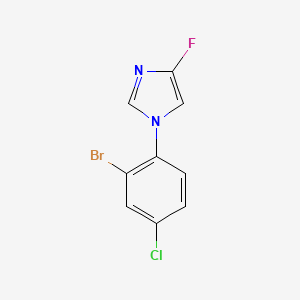
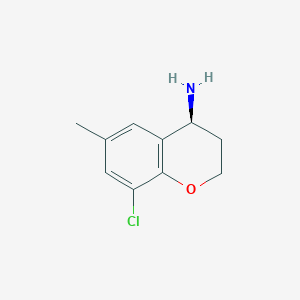
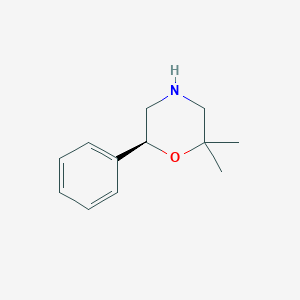
![Benzyl 4-formyl-8-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13057084.png)

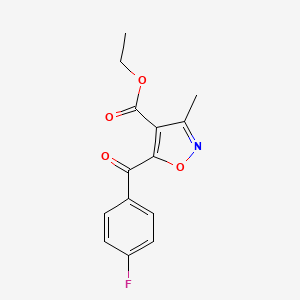

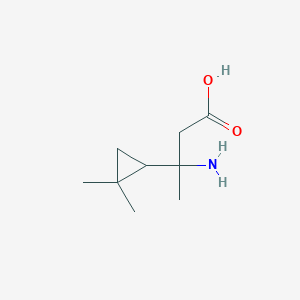
![2-Cyclopropyl-7-hydroxy-4H,5H-[1,2,4]triazolo[1,5-A]pyrimidin-5-one](/img/structure/B13057145.png)
